2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-

Synthetic Methodology Oxidation Monoterpene Functionalization

2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- (CAS 101221-23-2), also known as 3-oxo-1,8-cineole, is a bicyclic ketone derivative of the monoterpene ether 1,8-cineole. Its molecular formula is C10H16O2 with a molecular weight of 168.23 g/mol, and it is characterized by a 2-oxabicyclo[2.2.2]octane framework bearing a ketone functional group at the 5-position and three methyl groups at the 1,3,3-positions.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Cat. No. B14073285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1(C2CCC(O1)(CC2=O)C)C
InChIInChI=1S/C10H16O2/c1-9(2)7-4-5-10(3,12-9)6-8(7)11/h7H,4-6H2,1-3H3
InChIKeyRFXTXEOQEMTRHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-: Procurement Specifications and Core Chemical Profile


2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- (CAS 101221-23-2), also known as 3-oxo-1,8-cineole, is a bicyclic ketone derivative of the monoterpene ether 1,8-cineole [1]. Its molecular formula is C10H16O2 with a molecular weight of 168.23 g/mol, and it is characterized by a 2-oxabicyclo[2.2.2]octane framework bearing a ketone functional group at the 5-position and three methyl groups at the 1,3,3-positions [1]. The compound is distinct from its more extensively studied isomer, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one (6-oxocineole), and is primarily utilized as a synthetic intermediate in fragrance chemistry and materials science [2].

Why Generic Substitution Fails: Critical Isomer-Specific Differences Between 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- and Its Analogs


Substituting 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- with the more common 6-oxocineole isomer or other bicyclic ketones is not chemically valid. The two isomers exhibit fundamentally different reactivity profiles due to the distinct position of the ketone group within the rigid bicyclo[2.2.2]octane framework [1]. Specifically, the 5-one undergoes stereospecific reduction to yield exclusively the exo-alcohol, whereas the 6-one may exhibit different stereochemical outcomes [1]. Furthermore, the 5-one serves as a unique intermediate for the synthesis of bridged γ-lactones and specific fragrance compounds that cannot be accessed via the 6-one pathway [2]. Procurement based solely on structural similarity without verifying the ketone positional isomer will result in failed synthetic routes and irreproducible olfactory properties.

Product-Specific Quantitative Evidence Guide: Verified Differentiation of 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-


Synthetic Yield in Direct Oxidation: Quantitative Comparison with 6-Oxocineole

In the chromyl acetate oxidation of 1,8-cineole, the 5-one isomer is obtained in a 60% isolated yield, while the 6-one isomer is not formed under these specific regiospecific conditions [1]. This regiospecific outcome demonstrates that the 5-position is preferentially oxidized over the 6-position under these conditions, a critical consideration for route design.

Synthetic Methodology Oxidation Monoterpene Functionalization

Stereospecific Reduction: Exclusive exo-Alcohol Formation vs. Isomer Mixtures

Reduction of 2-oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- with sodium borohydride or lithium aluminum hydride proceeds stereospecifically to yield exclusively the exo-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol [1]. In contrast, reduction of the corresponding 6-one isomer under similar conditions has been reported to produce mixtures of endo/exo alcohols or different stereochemical preferences [2].

Stereochemistry Reduction Synthetic Intermediate

Unique Intermediate for Bridged γ-Lactone Synthesis: Structural Differentiation

The 5-one isomer is a key intermediate in the synthesis of the bridged γ-lactone 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-3α-5-olide, a compound with potential applications in fragrance chemistry [1]. The 6-one isomer cannot be directly converted to this specific lactone scaffold due to the different position of the carbonyl group, which dictates the regio- and stereochemistry of the lactonization step.

Lactone Synthesis Oxidation Fragrance Intermediate

Aqueous Solubility Estimate: A Differentiating Factor in Formulation

The estimated aqueous solubility of 2-oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- is 1863 mg/L at 25°C [1]. While direct comparative data for the 6-one isomer is not available from the same source, this value provides a baseline for formulation scientists. Differences in polarity and hydrogen-bonding capacity between the 5-one and 6-one isomers may lead to different solubility profiles, which can impact applications in aqueous media or in fragrance formulations.

Physicochemical Properties Formulation Solubility

Best Research and Industrial Application Scenarios for 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-


Synthesis of Stereochemically Pure exo-5-ol Derivatives

Utilize the compound's stereospecific reduction to produce exclusively exo-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol. This is critical for applications in fragrance synthesis where the exo configuration is known to impart distinct olfactory notes compared to endo isomers [1].

Precursor to Bridged γ-Lactone Fragrance Compounds

Employ the 5-one as a key intermediate in the synthesis of 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-3α-5-olide. This bridged γ-lactone scaffold is accessible only via the 5-one isomer and represents a unique structural class for fragrance development [1].

Regiospecific Functionalization Studies of 1,8-Cineole

As a major product (60% yield) from the chromyl acetate oxidation of 1,8-cineole, the 5-one serves as a model compound for investigating regiospecific C-5 functionalization in monoterpene chemistry, with implications for designing new oxidation methodologies [1].

Atmospheric Chemistry Research on Biogenic VOCs

The compound is observed as a product in the Cl-initiated oxidation of 1,8-cineole under atmospheric conditions. It can be used as a reference standard in studies investigating the atmospheric fate and transformation products of biogenic volatile organic compounds [2].

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